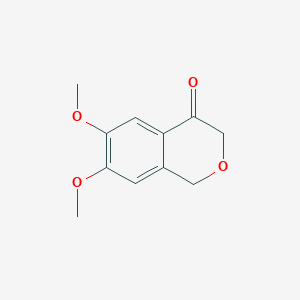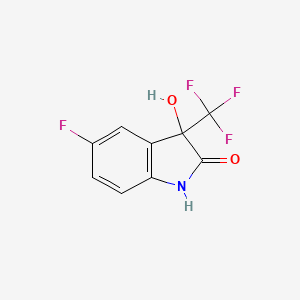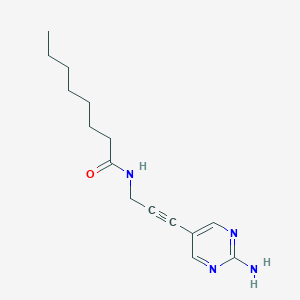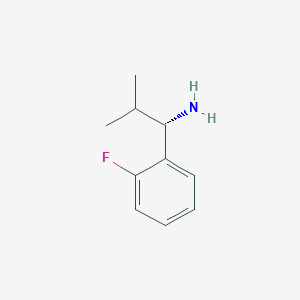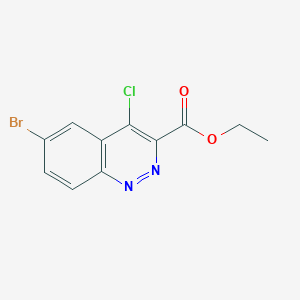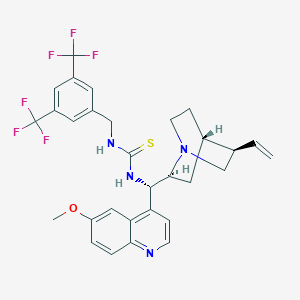
3-(6-Isopropylpyridin-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Isopropylpyridin-3-yl)acrylic acid: is an organic compound that features a pyridine ring substituted with an isopropyl group at the 6-position and an acrylic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropylpyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions: 3-(6-Isopropylpyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or acrylic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: 3-(6-Isopropylpyridin-3-yl)acrylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in the study of biological pathways and interactions, especially those involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(6-Isopropylpyridin-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s acrylic acid moiety can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Acrylic acid: A simpler analog with a vinyl group connected to a carboxylic acid.
3-(Pyridin-3-yl)acrylic acid: Lacks the isopropyl substitution but shares the pyridine and acrylic acid moieties.
3-(6-Chloro-pyridin-3-yl)acrylic acid ethyl ester: Contains a chloro substituent instead of an isopropyl group.
Uniqueness: 3-(6-Isopropylpyridin-3-yl)acrylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(E)-3-(6-propan-2-ylpyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H13NO2/c1-8(2)10-5-3-9(7-12-10)4-6-11(13)14/h3-8H,1-2H3,(H,13,14)/b6-4+ |
InChI 键 |
CKJODPFVPSVJBK-GQCTYLIASA-N |
手性 SMILES |
CC(C)C1=NC=C(C=C1)/C=C/C(=O)O |
规范 SMILES |
CC(C)C1=NC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


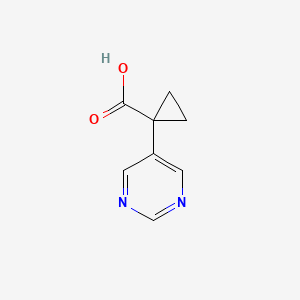
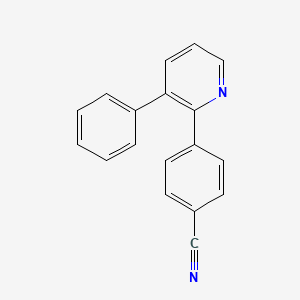
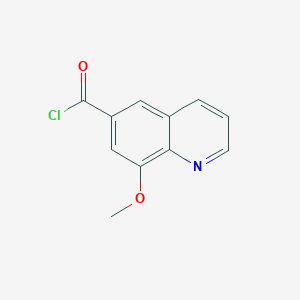
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
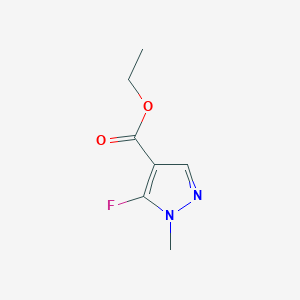
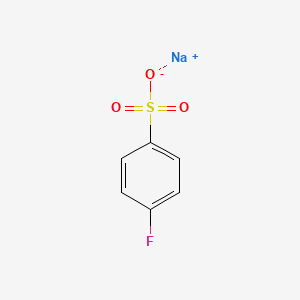
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
